2-Chloro-6-methoxyquinoline-3-carbonitrile
CAS No.: 101617-91-8
VCID: VC20739883
Molecular Formula: C11H7ClN2O
Molecular Weight: 218.64 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Chloro-6-methoxyquinoline-3-carbonitrile is a chemical compound with significant interest in the fields of medicinal and organic chemistry. It is classified as a quinoline derivative, characterized by its unique structure that includes a chloro, methoxy, and carbonitrile functional groups. Synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrileThe synthesis of this compound typically involves several methods, including electrophilic substitution reactions. A notable approach includes the reaction of quinoline derivatives with chloroacetanilides or other electrophiles under controlled conditions. Synthetic Route ExampleA common synthetic pathway involves:
The yield from such reactions can often exceed 75%, depending on the specific conditions employed. Biological ActivityRecent studies have highlighted the antimicrobial potential of quinoline derivatives, including 2-chloro-6-methoxyquinoline-3-carbonitrile. These compounds have shown effectiveness against various antibiotic-resistant strains of bacteria. Antimicrobial EvaluationResearch indicates that derivatives of this compound exhibit significant activity against:
The mechanism of action is believed to involve interference with bacterial DNA synthesis, although further studies are needed to elucidate the precise pathways involved. Safety and HandlingAs with many chemical compounds, safety precautions are essential when handling 2-chloro-6-methoxyquinoline-3-carbonitrile: Hazard Classification
Precautionary MeasuresIt is recommended to use appropriate personal protective equipment (PPE), including gloves and goggles, when working with this compound to minimize exposure risks. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 101617-91-8 | ||||||
Product Name | 2-Chloro-6-methoxyquinoline-3-carbonitrile | ||||||
Molecular Formula | C11H7ClN2O | ||||||
Molecular Weight | 218.64 g/mol | ||||||
IUPAC Name | 2-chloro-6-methoxyquinoline-3-carbonitrile | ||||||
Standard InChI | InChI=1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3 | ||||||
Standard InChIKey | AMFXVCDHDIEGIM-UHFFFAOYSA-N | ||||||
SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | ||||||
Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)C#N | ||||||
PubChem Compound | 865612 | ||||||
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume